molecular formula C9H15F3O B2912333 [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol CAS No. 2460757-63-3

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol

Cat. No.: B2912333
CAS No.: 2460757-63-3
M. Wt: 196.213
InChI Key: UPFATLMWKVVLEX-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol is a fluorinated cyclohexane derivative featuring a trifluoroethyl group at the 2-position of the cyclohexyl ring and a hydroxymethyl substituent. This compound combines the steric and electronic effects of the trifluoroethyl group with the hydrogen-bonding capability of the methanol moiety, making it a candidate for applications in medicinal chemistry and material science.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethyl)cyclohexyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3O/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h7-8,13H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFATLMWKVVLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of compounds with different functional groups replacing the trifluoroethyl group.

Scientific Research Applications

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This can lead to modulation of biological processes and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Features Reference
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol - Trifluoroethyl (2-position)
- Methanol (cyclohexyl)
Likely C₉H₁₅F₃O High lipophilicity due to CF₃ group; potential for hydrogen bonding
[3-(2,2,2-Trifluoroethyl)cyclohexyl]methanol - Trifluoroethyl (3-position)
- Methanol (cyclohexyl)
C₉H₁₅F₃O Steric differences due to axial vs. equatorial CF₃ placement
4-(Trifluoromethyl)cyclohexanol - Trifluoromethyl (4-position)
- Hydroxyl (cyclohexyl)
C₇H₁₁F₃O Reduced steric bulk compared to trifluoroethyl; enhanced polarity
(4,4-Difluorocyclohexyl)methanol - Difluoro (4,4-positions)
- Methanol (cyclohexyl)
C₇H₁₂F₂O Lower electronegativity than CF₃; increased conformational flexibility
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol - Difluoroethylamino (1-position)
- Methyl (4-position)
- Methanol
C₁₀H₁₉F₂NO Amino group introduces basicity; difluoroethyl reduces lipophilicity vs. CF₃

Physicochemical and Functional Comparisons

Lipophilicity and Bioavailability
  • The trifluoroethyl group in this compound significantly enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs. This property aligns with trends observed in fluorinated pharmaceuticals, where CF₃ groups improve membrane permeability and metabolic stability .
Hydrogen-Bonding and Solubility
  • The methanol group in this compound enables hydrogen bonding, which may counterbalance the lipophilicity of the CF₃ group, improving aqueous solubility relative to purely alkyl-substituted analogs (e.g., 4-(Trifluoromethyl)cyclohexanol) .
  • The amino group in {1-[(2,2-difluoroethyl)amino]-4-methylcyclohexyl}methanol introduces basicity (pKa ~9–10), enhancing water solubility in acidic environments but reducing passive diffusion .
Steric and Conformational Effects
  • The 2-position substitution of the trifluoroethyl group in this compound likely induces steric hindrance, restricting ring flexibility compared to 3- or 4-position analogs. This rigidity may influence binding to biological targets, as seen in cyclohexyl-containing enzyme inhibitors .
  • 4-(Trifluoromethyl)cyclohexanol adopts a chair conformation with equatorial CF₃, minimizing 1,3-diaxial interactions and enhancing thermal stability .

Biological Activity

[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol is an organic compound characterized by its unique trifluoroethyl group attached to a cyclohexylmethanol structure. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and interactions with biomolecules. The trifluoroethyl moiety enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with various biological targets.

The mechanism of action of this compound involves its ability to modulate enzyme activity and receptor interactions. The trifluoroethyl group significantly influences the compound's reactivity and binding affinity, allowing it to engage with specific molecular targets in biological systems. This interaction may lead to various biological effects, including enzyme inhibition and receptor modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular functions.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, although further research is needed to elucidate its efficacy against specific cancer cell lines.

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating the cytotoxic effects of compounds similar to this compound, it was found that derivatives exhibited significant activity against several cancer cell lines. For instance, compounds with similar structural features showed IC50 values indicating potent antiproliferative effects compared to standard chemotherapeutics like Doxorubicin .
  • Mechanistic Insights : Investigations into the biological mechanisms have revealed that compounds with trifluoroethyl groups can enhance hydrogen bonding interactions with proteins. This property may lead to improved modulation of protein activities through enzyme inhibition or receptor binding .
  • Comparative Analysis : A comparative study highlighted that this compound exhibited distinct pharmacological profiles when compared to other trifluoroethyl-containing compounds. The unique structural attributes conferred by the trifluoroethyl group were noted to enhance biological activity significantly .

Data Table: Biological Activities of Related Compounds

CompoundBiological ActivityIC50 (µM)Reference
This compoundPotential anticancer activityTBD
N-trifluoroethyldopamineWeak relaxant effect100
Trifluoromethyl-substituted ureaAntibacterial activity4.88
Methylated derivativesEnzyme inhibitionTBD

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanol, and how can purity be optimized?

  • Synthesis : The trifluoroethyl group is typically introduced via nucleophilic substitution or radical addition. For cyclohexyl derivatives, a cyclohexene intermediate may undergo hydrotrifluoroethylation using a radical initiator (e.g., AIBN) and 2,2,2-trifluoroethyl iodide .
  • Purity : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is recommended. Monitor purity using <sup>19</sup>F NMR (distinct CF3 triplet at δ -65 to -70 ppm) .

Q. How does the trifluoroethyl group influence the compound’s solubility and stability?

  • Solubility : The CF3 group increases hydrophobicity, reducing aqueous solubility. Use polar aprotic solvents (e.g., DMSO, acetonitrile) for in vitro assays.
  • Stability : The electron-withdrawing CF3 group stabilizes adjacent bonds but may increase susceptibility to metabolic oxidation. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclohexyl protons (δ 1.2–2.1 ppm) and methanol CH2OH (δ 3.4–3.7 ppm).
  • <sup>19</sup>F NMR : Confirm CF3 presence (δ -65 to -70 ppm, JH-F ~10 Hz).
  • IR : Hydroxyl stretch (3300–3500 cm<sup>-1</sup>) and C-F vibrations (1100–1200 cm<sup>-1</sup>).
  • HRMS : Validate molecular formula (C9H15F3O) with <1 ppm error .

Advanced Research Questions

Q. How can conformational analysis elucidate the compound’s bioactivity?

  • Computational Methods : Perform DFT calculations (B3LYP/6-31G*) to model low-energy conformers. The trifluoroethyl group may enforce a chair conformation in the cyclohexyl ring, affecting receptor binding .
  • X-ray Crystallography : Resolve crystal structures to correlate steric effects with activity. Compare with analogs lacking the CF3 group to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in metabolic stability data across studies?

  • In Vitro Assays : Use liver microsomes (human/rat) with NADPH cofactor. Control for enzyme lot variability and incubation time (e.g., 0–60 min).
  • Troubleshooting : If discrepancies arise, check for impurities (HPLC-MS) or phase separation in assay buffers. Cross-validate with LC-MS/MS quantification .

Q. How does the trifluoroethyl group impact structure-activity relationships (SAR) in drug design?

  • Electronic Effects : The CF3 group lowers pKa of proximal amines, enhancing membrane permeability. Test via parallel artificial membrane permeability assay (PAMPA).
  • Steric Effects : Compare IC50 values against non-fluorinated analogs in target enzyme assays (e.g., kinases, GPCRs). Use molecular docking (AutoDock Vina) to predict binding poses .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : If the cyclohexyl group is chiral, use chiral stationary phases (e.g., Chiralpak IA) for HPLC separation.
  • Catalytic Asymmetry : Explore asymmetric hydrogenation with Ru-BINAP catalysts to directly synthesize enantiopure intermediates .

Methodological Notes

  • Data Interpretation : Always cross-reference <sup>19</sup>F NMR with LC-MS to confirm fluorinated byproduct absence.
  • Safety : The trifluoroethyl group may release HF under harsh conditions. Use HF-resistant labware and conduct reactions in a fume hood .

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